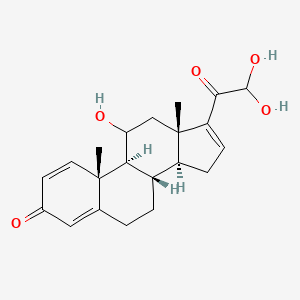
Isoproterenol Norsalsolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoproterenol Norsalsolinol is a synthetic compound that combines the properties of isoproterenol, a non-selective beta-adrenergic agonist, and norsalsolinol, a derivative of salsolinol. Isoproterenol is known for its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation, while norsalsolinol has been studied for its potential neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoproterenol Norsalsolinol involves multiple steps, starting with the preparation of isoproterenol. Isoproterenol is synthesized from catechol through a series of reactions, including alkylation with isopropylamine. Norsalsolinol is synthesized from dopamine through a Pictet-Spengler reaction with acetaldehyde. The final step involves the coupling of isoproterenol and norsalsolinol under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoproterenol Norsalsolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Isoproterenol Norsalsolinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Isoproterenol Norsalsolinol exerts its effects by stimulating beta-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels. This activation results in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The compound also interacts with molecular targets involved in neuroprotection, such as reducing intracellular zinc levels and enhancing metallothionein synthesis.
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Norsalsolinol: A derivative of salsolinol studied for its neuroprotective effects.
Epinephrine: A beta-adrenergic agonist with similar cardiovascular effects but with additional alpha-adrenergic activity.
Uniqueness
Isoproterenol Norsalsolinol is unique due to its combined properties of beta-adrenergic stimulation and potential neuroprotection. This dual action makes it a valuable compound for research in both cardiovascular and neurological fields.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3 |
InChI Key |
INRCCYSSAUVXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


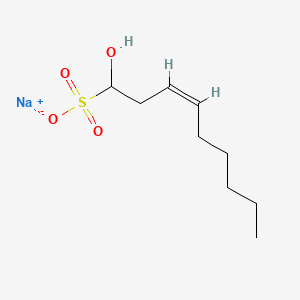
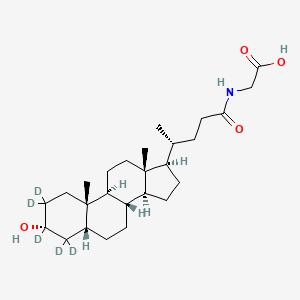
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
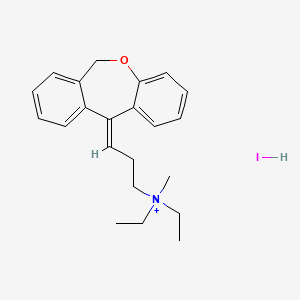
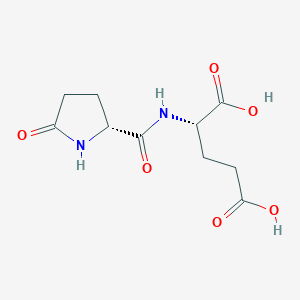
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

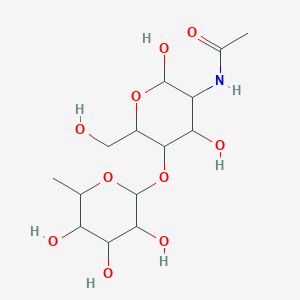
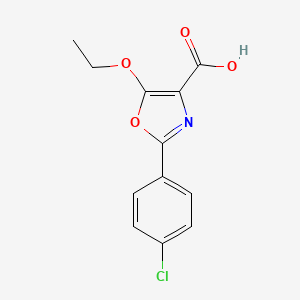
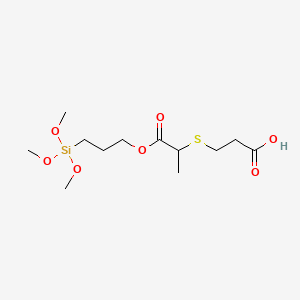
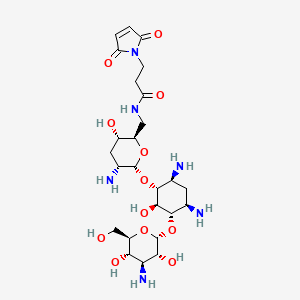
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
